Parbendazole - 14255-87-9

Parbendazole

Catalog Number: EVT-278856
CAS Number: 14255-87-9
Molecular Formula: C13H17N3O2
Molecular Weight: 247.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Parbendazole is a synthetic broad-spectrum anthelmintic belonging to the benzimidazole class of compounds. [] It is widely used in veterinary medicine for controlling various internal parasites in livestock and companion animals. [, ] In scientific research, Parbendazole serves as a valuable tool for studying:

  • Parasite biology and drug resistance: Its efficacy against various helminths, including drug-resistant strains, makes it valuable for studying parasite biology, drug resistance mechanisms, and developing new antiparasitic agents. [, , , , ]
  • Cellular processes: Its ability to disrupt microtubule polymerization makes it a useful tool for studying microtubule dynamics, cellular processes like mitosis, and developing anticancer therapies. [, , , , , , ]

Thiabendazole

Relevance: Thiabendazole is structurally similar to parbendazole, sharing the benzimidazole core. Both compounds exhibit broad-spectrum anthelmintic activity, primarily targeting gastrointestinal nematodes. Research suggests that strains of Haemonchus contortus resistant to thiabendazole also exhibit cross-resistance to parbendazole. [, , , , , ].

Pyrantel Tartrate

Relevance: Although structurally different from parbendazole, pyrantel tartrate exhibits a similar range of activity against gastrointestinal nematodes in sheep. Studies comparing their efficacy demonstrate that both drugs are highly effective against various nematode species, including Haemonchus contortus [, ]. Notably, some strains of H. contortus resistant to benzimidazoles like parbendazole remain susceptible to pyrantel tartrate [].

Oxfendazole

Relevance: Oxfendazole and parbendazole are both benzimidazole anthelmintics with similar mechanisms of action. They are effective against a variety of nematode species. Studies have shown that parbendazole can potentiate the anthelmintic activity of oxfendazole, leading to increased efficacy against benzimidazole-resistant Haemonchus contortus and Trichostrongylus colubriformis [].

Fenbendazole

Relevance: Fenbendazole shares a structural resemblance with parbendazole, both containing the benzimidazole core, and they exhibit similar mechanisms of action. These compounds exhibit overlapping anthelmintic activity against various nematode species [].

Albendazole

Relevance: Albendazole, like parbendazole, belongs to the benzimidazole class of anthelmintics and shares a similar mechanism of action. They are effective against a variety of nematode species. Studies have shown that albendazole is effective against Haemonchus contortus, although resistance has been observed [].

Methyl 5(6)-(4-Hydroxybutyl)-2-Benzimidazolecarbamate

Relevance: This compound is a direct metabolite of parbendazole, demonstrating the metabolic pathway of parbendazole in biological systems [].

Methyl 5(6)-3-(Carboxypropyl)-2-Benzimidazolecarbamate

Relevance: This compound is a secondary metabolite of parbendazole, formed from the further microbial transformation of its primary metabolite, methyl 5(6)-(4-hydroxybutyl)-2-benzimidazolecarbamate. This highlights the metabolic pathway of parbendazole in biological systems [].

2-(Guanidino)-5-phenylthio-2-methoxyacetanilide

Relevance: This compound exhibited higher anthelmintic activity compared to parbendazole in studies against sheep trichostrongylides, suggesting it as a potential lead for developing new anthelmintic agents [].

2-(Guanidino)-5-phenylsulphinyl-2-methoxyacetanilide

Relevance: Similar to 2-(Guanidino)-5-phenylthio-2-methoxyacetanilide, this compound showed higher anthelmintic activity compared to parbendazole in studies against sheep trichostrongylides, highlighting its potential as a lead for new anthelmintic development [].

Source and Classification

Parbendazole is classified as an anthelmintic agent, effective against a broad spectrum of parasitic worms. It belongs to the class of benzimidazoles, which act by inhibiting microtubule polymerization in parasites. The compound has been identified as having potential applications beyond its original use, particularly in oncology, where it has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Synthesis Analysis

The synthesis of parbendazole typically involves the reaction of 2-aminobenzimidazole with appropriate carbonyl compounds under acidic or basic conditions. A common synthetic route includes:

  1. Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole nucleus.
  2. Substitution Reactions: Further modifications can introduce various substituents at the 5-position of the benzimidazole ring, which significantly influence the compound's biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological evaluation.

Technical parameters such as temperature, reaction time, and pH are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Parbendazole has a distinct molecular structure characterized by its benzimidazole core, which consists of two fused aromatic rings containing nitrogen atoms. The molecular formula is typically represented as C12_{12}H12_{12}N4_{4}O, and its structure can be depicted as follows:

  • Core Structure: The benzimidazole ring system provides the compound with its pharmacological properties.
  • Substituents: Variations at the 5-position (such as aliphatic or aromatic groups) can enhance lipophilicity and alter biological activity.

The three-dimensional conformation of parbendazole plays a crucial role in its interaction with biological targets, particularly tubulin .

Chemical Reactions Analysis

Parbendazole undergoes several key chemical reactions that are relevant to its pharmacological effects:

  1. Microtubule Inhibition: Parbendazole binds to tubulin, preventing its polymerization into microtubules. This action disrupts mitotic spindle formation during cell division.
  2. Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  3. DNA Damage Response: Parbendazole has been shown to elicit DNA damage responses in various cancer cell lines, contributing to its anti-cancer effects .

These reactions highlight parbendazole's dual role as an anthelmintic and a potential anticancer agent.

Mechanism of Action

The mechanism of action for parbendazole primarily revolves around its interaction with tubulin:

  • Tubulin Binding: Parbendazole binds to the colchicine site on tubulin, inhibiting microtubule polymerization. This binding stabilizes unpolymerized tubulin, disrupting normal microtubule dynamics.
  • Induction of Apoptosis: By interfering with microtubule organization, parbendazole induces mitotic catastrophe, leading to apoptosis characterized by increased levels of cleaved PARP (poly(ADP-ribose) polymerase) and altered cyclin B1 expression .
  • Differentiation Induction: Recent studies suggest that parbendazole may also promote differentiation in acute myeloid leukemia cells through pathways involving specific gene expressions .

This multifaceted mechanism underlines the therapeutic potential of parbendazole in treating both parasitic infections and cancer.

Physical and Chemical Properties Analysis

Parbendazole exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 224.25 g/mol.
  • Solubility: Moderately soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation for therapeutic use and its bioavailability in clinical settings .

Applications

Parbendazole's applications extend beyond its traditional role as an anthelmintic:

  1. Cancer Treatment: Research indicates that parbendazole can inhibit tumor growth and induce apoptosis in various cancer cell lines, making it a candidate for drug repurposing .
  2. Combination Therapy: Studies have shown that parbendazole can enhance the efficacy of other chemotherapeutic agents when used in combination, particularly in pancreatic cancer treatment .
  3. Differentiation Induction: Its ability to induce differentiation in hematological malignancies presents new avenues for treatment strategies targeting acute myeloid leukemia .

Mechanistic Pharmacology of Parbendazole

Table 1: Antineoplastic Activity of Parbendazole Across Cellular Models

Cell TypeCell Line/ModelIC50/Effective ConcentrationPrimary Effect
Head & Neck SCCHN6126 nMProliferation inhibition
Head & Neck SCCFadu153 nMCell cycle arrest
Head & Neck SCCCAL-27270 nMApoptosis induction
Acute Myeloid LeukemiaTHP-150-100 nMDifferentiation (CD11b/CD14 ↑)
Pancreatic CancerAsPC-1190 nMProliferation inhibition
Primary AMLPatient-derived xenograft100 nMTumor burden reduction

Data compiled from anti-tumor evaluations [1] [4] [10].

Tubulin-Targeted Mechanisms in Anthelmintic and Antineoplastic Activity

Inhibition of Microtubule Polymerization Dynamics

Parbendazole disrupts microtubule dynamics by binding to β-tubulin subunits, preventing their polymerization into functional microtubules. This inhibition occurs at nanomolar concentrations (IC50 ~21 nM for tubulin polymerization in vitro), destabilizing the cytoskeleton and interfering with mitotic spindle assembly during cell division. The resultant G2/M cell cycle arrest triggers caspase-mediated apoptosis in rapidly dividing cells, including helminths and cancer cells [1] [2]. Microtubules rely on GTP-dependent "dynamic instability"—stochastic growth and shrinkage phases critical for cellular division and motility. Parbendazole suppresses this dynamicity by ~80%, as quantified by in vitro turbidity assays, leading to catastrophic depolymerization [7] [8].

Competitive Binding at the Colchicine Site of Tubulin

Structural studies confirm parbendazole binds the colchicine site (CBS) on β-tubulin. X-ray crystallography (2.4 Å resolution) reveals key interactions:

  • The benzimidazole core forms hydrogen bonds with residues β-Tyr224 and β-Cys241
  • The butylcarbamate substituent occupies a hydrophobic pocket near β-Ala248 and β-Leu252
  • Competitive displacement assays demonstrate ~90% reduction in colchicine-tubulin fluorescence, confirming shared binding topology [2].

Table 2: Binding Parameters of Parbendazole-Tubulin Interaction

ParameterValueMethod
Binding affinity (KD)0.8 µMSurface Plasmon Resonance
Stoichiometry1:1Isothermal Titration Calorimetry
Binding siteColchicine siteCompetitive fluorescence assay

Structural data from crystallographic analysis [2].This CBS binding differentiates parbendazole from vinca alkaloids and taxanes, enabling activity against tumors resistant to those agents [1] [8].

Modulation of Cellular Energy Metabolism and Oxidative Stress Pathways

Parbendazole induces metabolic crisis via mitochondrial dysfunction. In HNSCC cells, it reduces ATP production by >50% within 6 hours and increases mitochondrial ROS by 3.5-fold. This oxidative stress depletes glutathione reserves and activates the Nrf2 antioxidant pathway, creating a self-amplifying cycle of redox imbalance [1] [3]. The collapse of mitochondrial membrane potential (ΔΨm) occurs concomitantly with cytochrome c release, activating intrinsic apoptosis. Notably, non-cancerous cells (e.g., IMR90 fibroblasts) exhibit minimal ROS elevation (<1.2-fold), indicating selective toxicity toward metabolically active malignant cells [1] [9].

Transcriptional Regulation via KLF4/DPYSL2A Axis in Differentiation Induction

In AML, parbendazole reactivates the Kruppel-like factor 4 (KLF4) transcription factor, driving monocytic differentiation. At 100 nM, it upregulates KLF4 expression 4.2-fold in THP-1 cells, followed by 3.8-fold induction of dihydropyrimidinase-like 2A (DPYSL2A), a downstream effector regulating cytoskeletal remodeling. This cascade elevates surface markers CD11b (5.1-fold ↑) and CD14 (4.7-fold ↑) within 6 hours, preceding apoptosis [4] [10].

Table 3: Parbendazole-Induced Transcriptional Changes in AML Cells

GeneFunctionFold Change (24h)Consequence
KLF4Terminal differentiation factor+4.2Myeloid differentiation initiation
DPYSL2ACytoskeletal organization+3.8Morphological maturation
CD11bMonocyte adhesion receptor+5.1Phagocytic capability acquisition
CD14LPS receptor+4.7Innate immune activation

Data from qPCR and flow cytometry [4] [10].This differentiation occurs across 21 AML subtypes, including KMT2A-rearranged and complex-karyotype leukemias, with minimal effects on normal CD34+ hematopoietic stem cells [10].

Disruption of Focal Adhesion and ECM-Receptor Interaction Pathways

Bioinformatics analysis of parbendazole-treated HNSCC reveals significant downregulation (p<0.001) of focal adhesion and extracellular matrix (ECM)-receptor interaction pathways. Key suppressed components include:

  • Integrins α2/β1 (≥2.1-fold ↓)
  • Focal adhesion kinase (FAK) phosphorylation at Tyr397 (70% ↓)
  • Paxillin and vinculin relocation from adhesion complexes [1] [5].This disrupts integrin-mediated signaling, inhibiting cancer cell migration and invasion. In functional assays, parbendazole reduces HNSCC cell motility by 85% at 200 nM, preventing metastasis in vivo [1] [8]. The ECM-receptor pathway suppression also correlates with reduced PI3K/Akt survival signaling, amplifying pro-apoptotic effects [5].

Properties

CAS Number

14255-87-9

Product Name

Parbendazole

IUPAC Name

methyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)

InChI Key

YRWLZFXJFBZBEY-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)

Synonyms

helmatac
methyl 5-butyl-2-benzimidazolecarbamate
parbendazole
parbendazole, 2-(14)C-labeled cpd di-HCl
SKF 29044
SKF-29044

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.